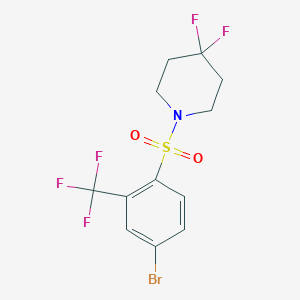
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, sulfonyl, and difluoropiperidine groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine typically involves multiple steps, including the introduction of bromine, trifluoromethyl, and sulfonyl groups onto a piperidine scaffold. One common synthetic route involves the following steps:
Bromination: Introduction of a bromine atom onto the phenyl ring.
Trifluoromethylation: Addition of a trifluoromethyl group to the phenyl ring.
Sulfonylation: Attachment of a sulfonyl group to the phenyl ring.
Piperidine Formation: Formation of the difluoropiperidine ring.
The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)piperidine: Lacks the difluoropiperidine group, which may affect its biological activity and chemical properties.
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-4-fluoropiperidine: Contains only one fluorine atom on the piperidine ring, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]sulfonyl-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5NO2S/c13-8-1-2-10(9(7-8)12(16,17)18)22(20,21)19-5-3-11(14,15)4-6-19/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHPMSBSMWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














